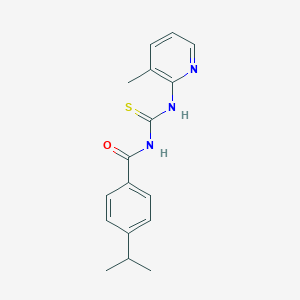![molecular formula C12H17N3OS B251728 3-methyl-N-[(3-methylpyridin-2-yl)carbamothioyl]butanamide](/img/structure/B251728.png)
3-methyl-N-[(3-methylpyridin-2-yl)carbamothioyl]butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-methyl-N-[(3-methylpyridin-2-yl)carbamothioyl]butanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known by its chemical formula, C12H16N2OS, and is a member of the thioamide family.
作用機序
The mechanism of action of 3-methyl-N-[(3-methylpyridin-2-yl)carbamothioyl]butanamide is not fully understood. However, it is believed to exert its antitumor and anti-inflammatory effects by inhibiting the activity of certain enzymes and proteins involved in these processes.
Biochemical and Physiological Effects:
Studies have shown that 3-methyl-N-[(3-methylpyridin-2-yl)carbamothioyl]butanamide can induce cell cycle arrest and apoptosis in cancer cells. It has also been found to reduce the production of inflammatory cytokines and inhibit the activity of certain enzymes involved in inflammation.
実験室実験の利点と制限
One of the main advantages of using 3-methyl-N-[(3-methylpyridin-2-yl)carbamothioyl]butanamide in lab experiments is its ability to selectively target cancer cells and reduce inflammation. However, its potential toxicity and limited solubility in aqueous solutions can pose challenges in experimental settings.
将来の方向性
There are several potential future directions for research on 3-methyl-N-[(3-methylpyridin-2-yl)carbamothioyl]butanamide. One area of interest is the development of new drugs based on this compound for the treatment of cancer and inflammatory diseases. Another direction is the study of its mechanism of action and potential interactions with other drugs. Additionally, further research is needed to fully understand its toxicity and potential side effects.
合成法
The synthesis of 3-methyl-N-[(3-methylpyridin-2-yl)carbamothioyl]butanamide can be achieved through a multistep process. The first step involves the reaction of 3-methyl-2-pyridinecarboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 3-methylbutan-1-amine to obtain the desired product.
科学的研究の応用
3-methyl-N-[(3-methylpyridin-2-yl)carbamothioyl]butanamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit antitumor and anti-inflammatory properties, making it a promising candidate for the development of new drugs.
特性
分子式 |
C12H17N3OS |
|---|---|
分子量 |
251.35 g/mol |
IUPAC名 |
3-methyl-N-[(3-methylpyridin-2-yl)carbamothioyl]butanamide |
InChI |
InChI=1S/C12H17N3OS/c1-8(2)7-10(16)14-12(17)15-11-9(3)5-4-6-13-11/h4-6,8H,7H2,1-3H3,(H2,13,14,15,16,17) |
InChIキー |
PVASJSVHKDMWRW-UHFFFAOYSA-N |
SMILES |
CC1=C(N=CC=C1)NC(=S)NC(=O)CC(C)C |
正規SMILES |
CC1=C(N=CC=C1)NC(=S)NC(=O)CC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]-3,4-dimethoxybenzamide](/img/structure/B251649.png)
![N-[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]pyridine-3-carboxamide](/img/structure/B251650.png)


![Ethyl 5-[(3-bromo-4-ethoxybenzoyl)amino]-4-cyano-3-methylthiophene-2-carboxylate](/img/structure/B251658.png)
![Methyl 4-cyano-5-[(3-iodobenzoyl)amino]-3-methylthiophene-2-carboxylate](/img/structure/B251659.png)
![Methyl 5-[(2-chloro-5-iodobenzoyl)amino]-4-cyano-3-methylthiophene-2-carboxylate](/img/structure/B251660.png)
![Ethyl 5-{[(4-chloro-2-methylphenoxy)acetyl]amino}-4-cyano-3-methyl-2-thiophenecarboxylate](/img/structure/B251661.png)
![Methyl 4-cyano-3-methyl-5-{[(4-methylphenoxy)acetyl]amino}-2-thiophenecarboxylate](/img/structure/B251662.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-2-methoxybenzamide](/img/structure/B251663.png)


